(Z)-3-dodecenoic acid

Chemical ecology Semiochemistry Insect pheromone biology

(Z)-3-Dodecenoic acid (CAS 4998-71-4), also designated (3Z)-dodec-3-enoic acid or cis-3-dodecenoic acid, is a monounsaturated medium-chain fatty acid (C12:1) bearing a cis (Z) double bond at the Δ3 position. It is the cis-stereoisomer of 3-dodecenoic acid and belongs to the broader dodecenoic acid family that includes positional isomers with the double bond at C2, C5, and C11, each displaying distinct biological functions.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
Cat. No. B1247916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-dodecenoic acid
Synonyms(Z)-3-dodecenoic acid
3-dodecenoic acid
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCC(=O)O
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h9-10H,2-8,11H2,1H3,(H,13,14)/b10-9-
InChIKeyXZJZNZATFHOMSJ-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3-Dodecenoic Acid for Research Procurement: Core Identity, Physicochemical Profile, and Sourcing Relevance


(Z)-3-Dodecenoic acid (CAS 4998-71-4), also designated (3Z)-dodec-3-enoic acid or cis-3-dodecenoic acid, is a monounsaturated medium-chain fatty acid (C12:1) bearing a cis (Z) double bond at the Δ3 position [1]. It is the cis-stereoisomer of 3-dodecenoic acid and belongs to the broader dodecenoic acid family that includes positional isomers with the double bond at C2, C5, and C11, each displaying distinct biological functions [2]. The compound was first identified as the dominant constituent of full-body hexane extracts from two solitary Acacia gall-inducing thrips species, Kladothrips nicolsoni and K. rugosus, and has since been implicated in insect chemical communication as a putative alarm pheromone [1]. Its physicochemical profile—molecular formula C₁₂H₂₂O₂, molecular weight 198.3 g·mol⁻¹, boiling point 311.7 ± 11.0 °C, density 0.9 ± 0.1 g·cm⁻³ —places it among volatile-to-moderately-volatile fatty acids amenable to GC-MS and LC-TOF/MS analytical workflows.

Why (Z)-3-Dodecenoic Acid Cannot Be Replaced by Other Dodecenoic Acid Isomers in Research Applications


Dodecenoic acid isomers are not functionally interchangeable. The cis (Z) geometry and the position of the double bond jointly dictate receptor recognition, signal transduction outcome, and metabolic fate. In thrips larvae, (Z)-3-dodecenoic acid elicits an alarm-pheromone behavioural response, whereas the (E)-isomer produces a distinct repellent effect characterised by increased directional change—demonstrating that even a single geometric isomer substitution alters the elicited behaviour [1]. Separately, cis-2-dodecenoic acid (BDSF) serves as a quorum-sensing signal regulating virulence in Burkholderia cenocepacia, while cis-11-methyl-2-dodecenoic acid (DSF) governs biofilm dispersal in Xanthomonas campestris—neither function is shared with the Δ3 isomer [2]. Additionally, 5-(Z)-dodecenoic acid is overproduced by breast cancer cells and acts as a volatile-aldehyde precursor, a role not ascribed to the 3-(Z) isomer [3]. Procuring a generic ‘dodecenoic acid’ or the incorrect positional/geometric isomer therefore risks complete loss of the target biological activity and introduces confounding variables into experimental design.

Quantitative Differential Evidence for (Z)-3-Dodecenoic Acid vs. Closest Analogs


(Z)- vs. (E)-3-Dodecenoic Acid: Stereoisomer-Specific Behavioural Response in Kladothrips nicolsoni Larvae

In a direct head-to-head contact chemoreception bioassay using Kladothrips nicolsoni 2nd-instar larvae, both (Z)-3-dodecenoic acid and (E)-3-dodecenoic acid (synthesised with >99.8% stereoisomeric purity) decreased the average time spent in the treated area per entry, indicating repellence. Critically, the (Z)-isomer elicited a qualitatively distinct behavioural output consistent with an alarm pheromone function, whereas the (E)-isomer significantly increased the absolute change in direction of larvae relative to the n-hexane control, indicating a repellent rather than alarm-pheromone effect [1]. This demonstrates that the Z-geometry is required for alarm-pheromone signalling, while the E-geometry diverts the behavioural response toward simple repellency.

Chemical ecology Semiochemistry Insect pheromone biology

Natural Occurrence: (Z)-3-Dodecenoic Acid as the Dominant Volatile in Kladothrips spp. Extracts

Whole-body n-hexane extracts from two solitary gall-inducing thrips species, Kladothrips nicolsoni and K. rugosus, were analysed by GC-MS. (Z)-3-Dodecenoic acid was identified as the main component, marking the first report of this compound in any thrips species [1]. While the absolute percentage was not tabulated in the publicly available abstract, the designation ‘main component’ implies it is the most abundant identified semiochemical in the extract, placing it above any co-occurring fatty acids or hydrocarbons. No (E)-3-dodecenoic acid was detected in the natural extracts [1].

Natural product chemistry Insect semiochemistry Thysanoptera biology

Stereochemical Purity Benchmark: >99.8% Isomeric Purity Achieved via Established Synthetic Route

Wallin et al. (2014) reported the synthesis of both (Z)- and (E)-3-dodecenoic acid in stereoisomeric purity exceeding 99.8% [1]. This level of stereochemical fidelity is critical for procurement of authentic analytical standards and for ensuring that biological activity can be unambiguously assigned to the (Z)-isomer. Commercially available ‘3-dodecenoic acid’ without specified geometry may contain variable proportions of the (E)-isomer, which the behavioural data show would confound functional interpretation. The reported synthetic route provides a benchmark against which the isomeric purity of any sourced material can be judged.

Synthetic chemistry Stereoselective synthesis Analytical standards

Dodecenoic Acid Isomer Selectivity in Bacterial Quorum Sensing: cis-2 vs. cis-3 Positional Specificity

The DSF-family quorum-sensing signals are strictly cis-2-unsaturated fatty acids. Burkholderia cenocepacia utilises cis-2-dodecenoic acid (BDSF) to regulate virulence and biofilm formation via the RpfR receptor and c-di-GMP turnover [1]. Xanthomonas campestris pv. campestris employs cis-11-methyl-2-dodecenoic acid (DSF) for virulence factor production and biofilm dispersal [2]. Shifting the double bond from C2 to C3 abolishes DSF-type signalling activity; (Z)-3-dodecenoic acid does not activate the DSF regulon. This positional specificity means (Z)-3-dodecenoic acid serves as a negative control or orthogonal probe for DSF-pathway studies, whereas cis-2-dodecenoic acid is the active QS ligand.

Microbiology Quorum sensing Virulence regulation

Breast Cancer Cell Overproduction of 5-(Z)-Dodecenoic Acid Illustrates Position-Specific Disease Association

In a 2020 study comparing culture media from breast cancer cell lines (MCF-7, SK-BR-3, YMB-1) with fibroblast controls (KMST-6), 5-(Z)-dodecenoic acid was detected at >2.5-fold higher intensity in MCF-7 medium by LC-TOF/MS [1]. H₂O₂ oxidation of 5-(Z)-dodecenoic acid generated volatile aldehydes (heptanal, octanal, nonanal, decanal, 2-(E)-nonenal, 2-(E)-octenal) previously reported as cancer-specific breath biomarkers. This association is specific to the 5-(Z) isomer; no comparable data exist for the 3-(Z) isomer, underscoring that the double-bond position determines whether a dodecenoic acid isomer accumulates in cancer-cell media and serves as a volatile-biomarker precursor.

Cancer metabolomics Volatile biomarker Fatty acid metabolism

Highest-Confidence Application Scenarios for (Z)-3-Dodecenoic Acid Based on Current Evidence


Thrips Chemical Ecology and Alarm Pheromone Research

The only context in which (Z)-3-dodecenoic acid has been demonstrated to be the naturally dominant semiochemical. Researchers investigating alarm-pheromone communication in Kladothrips or related gall-inducing thrips should procure the (Z)-isomer (≥99% stereoisomeric purity) as the authentic natural ligand, using the (E)-isomer as a stereochemical control to differentiate alarm signalling from repellency [1].

DSF-Pathway Quorum-Sensing Negative Control

Because DSF-family signals uniformly require a cis-2 double bond, (Z)-3-dodecenoic acid (cis-Δ3) provides a structurally matched but functionally silent probe for dissecting double-bond positional requirements in RpfR/RpfC receptor activation, c-di-GMP modulation, and downstream virulence phenotypes in Burkholderia, Xanthomonas, and Stenotrophomonas systems [2].

Isomer-Specific Insect Repellent Screening

The differential behavioural output—alarm pheromone for (Z) vs. directional repellent for (E)—makes this pair a valuable tool for screening thrips olfactory receptor specificity. Both isomers can be tested in parallel in contact chemoreception or olfactometer assays to map structure–activity relationships of C12:1 fatty acids on insect behaviour [1].

Medium-Chain Unsaturated Fatty Acid Analytical Standard

With a well-defined retention index, exact mass (198.162 g·mol⁻¹ for the free acid; [M-H]⁻ = 197.1536 m/z for LC-MS), and established GC-MS fragmentation pattern, (Z)-3-dodecenoic acid serves as a reference standard for lipidomic profiling of insect extracts, fermentation broths, and environmental samples where C12:1 positional isomers require chromatographic resolution [3].

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